4-Chloro-3-ethoxy-5-nitropyridin-2-amine
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Overview
Description
4-Chloro-3-ethoxy-5-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H8ClN3O3 It is characterized by the presence of a chloro, ethoxy, and nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxy-5-nitropyridin-2-amine typically involves the nitration of 4-chloro-3-ethoxypyridine followed by amination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The resulting nitro compound is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 4-amino-3-ethoxy-5-nitropyridin-2-amine.
Reduction: Formation of 4-chloro-3-ethoxy-5-aminopyridin-2-amine.
Oxidation: Formation of 4-chloro-3-carboxy-5-nitropyridin-2-amine.
Scientific Research Applications
4-Chloro-3-ethoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and ethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 4-Amino-3-ethoxy-5-nitropyridin-2-amine
- 4-Chloro-3-ethoxy-5-aminopyridin-2-amine
Uniqueness
4-Chloro-3-ethoxy-5-nitropyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8ClN3O3 |
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Molecular Weight |
217.61 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8ClN3O3/c1-2-14-6-5(8)4(11(12)13)3-10-7(6)9/h3H,2H2,1H3,(H2,9,10) |
InChI Key |
VYGAJCPSFYVUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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